Potent Antagonism at Neuronal Nicotinic Acetylcholine Receptors (nAChR) vs. In-Class Comparison
1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine demonstrates exceptionally potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. In a functional assay using human SH-SY5Y cells measuring inhibition of carbamylcholine-induced 86Rb+ efflux, the compound exhibited an IC50 of 1.8 nM [1]. This potency is substantially greater than that observed for the parent 1-benzylpyrrolidin-3-amine scaffold at its primary target (mAChR, IC50 = 150 nM) , and represents a 5- to 8-fold improvement over its activity at other nAChR subtypes (α4β2 IC50 = 12.0 nM; α4β4 IC50 = 15.0 nM) [1].
| Evidence Dimension | nAChR α3β4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | 1-Benzylpyrrolidin-3-amine at mAChR (150 nM); Target Compound at α4β2 nAChR (12.0 nM); Target Compound at α4β4 nAChR (15.0 nM) |
| Quantified Difference | ~83-fold more potent than 1-benzyl analog at its primary target; 6.7- to 8.3-fold more selective for α3β4 over other nAChR subtypes. |
| Conditions | Functional antagonist assay in human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
The high potency and subtype selectivity provide a specific tool for dissecting α3β4 nAChR function, differentiating it from less potent and less selective in-class compounds.
- [1] EcoDrugPlus Database, University of Helsinki. Bioactivity data for compound SNPPWIUOZRMYNY-UHFFFAOYSA-N (1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine). View Source
